Cas no 515845-18-8 (1H-Pyrazole, 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-)

1H-Pyrazole, 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)- structure
515845-18-8 structure
Product Name:1H-Pyrazole, 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-
CAS No:515845-18-8
Molecular Formula:C17H13F3N2
Molecular Weight:302.29372
CID:361938
PubChem ID:10335064

1H-Pyrazole, 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)- Properties

Names and Identifiers

    • 1H-Pyrazole, 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-
    • 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)pyrazole
    • 1-phenyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole
    • 1-phenyl-3-trifluoromethyl-5-(p-tolyl)-1h-pyrazole
    • SCHEMBL5344449
    • 4-[5-(4-methylphenyl)-3-trifluoromethyl-1hpyrazole-1-yl] benzene
    • 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
    • 515845-18-8
    • DTXSID80438342
    • InChIKey: UHIHPRCEHZQZCL-UHFFFAOYSA-N
    • Inchi: InChI=1S/C17H13F3N2/c1-12-7-9-13(10-8-12)15-11-16(17(18,19)20)21-22(15)14-5-3-2-4-6-14/h2-11H,1H3
    • SMILES: CC1=CC=C(C2=CC(C(F)(F)F)=NN2C2=CC=CC=C2)C=C1

Computed Properties

  • Exact Mass: 302.10319
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 302.10308291g/mol
  • Heavy Atom Count: 22
  • Complexity: 357
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.8
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • PSA: 17.82

1H-Pyrazole, 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)- Related Literature

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